Mass Shift and Isotopic Purity for MS Distinction
5-Benzyloxy Rosiglitazone-d4 incorporates four deuterium atoms at the ethoxy linker position, producing a nominal mass shift of +4 Da relative to unlabeled 5-Benzyloxy Rosiglitazone (HY-W700248, molecular weight 463.55 g/mol) . This mass difference enables complete chromatographic baseline separation in the MS dimension via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), whereas unlabeled internal standards co-elute with the target analyte and produce indistinguishable MS/MS fragmentation patterns .
| Evidence Dimension | Molecular weight difference (Da) |
|---|---|
| Target Compound Data | 467.57 g/mol (C25H21D4N3O4S) |
| Comparator Or Baseline | Unlabeled 5-Benzyloxy Rosiglitazone: 463.55 g/mol (C25H25N3O4S) |
| Quantified Difference | +4.02 Da mass shift |
| Conditions | Nominal molecular weight calculation; MS detection |
Why This Matters
This +4 Da mass difference is the minimum required for reliable MS distinction from the M+2 natural abundance isotopic peak of the unlabeled analyte, preventing signal overlap that would invalidate quantitative accuracy.
